(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Description
(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid (SC) structurally related to JWH-018, a prototypical naphthoylindole SC. The compound features a methoxy (-OCH₃) substitution at the 8-position of the naphthalene ring, distinguishing it from JWH-018, which lacks this substituent (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) .
Properties
IUPAC Name |
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSHGRPSVJODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017319 | |
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349837-48-4 | |
| Record name | JWH-081 8-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 8-methoxynaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 8-methoxy-1-naphthylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of JWH 081 8-methoxynaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
JWH 081 8-methoxynaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Scientific Research Applications
JWH 081 8-methoxynaphthyl isomer has several scientific research applications:
Mechanism of Action
JWH 081 8-methoxynaphthyl isomer exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity . This interaction leads to the activation of the receptor and subsequent modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) . The compound also has a ten-fold reduced affinity for the peripheral cannabinoid receptor 2 (CB2), which may contribute to its distinct pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The table below highlights key structural differences among related compounds:
| Compound Name | Naphthalene Substituent | Indole Substituent | Key Modifications |
|---|---|---|---|
| JWH-018 | None | 1-Pentyl | Parent structure |
| (8-MeO-Naph)-1-Pentylindole | 8-Methoxy | 1-Pentyl | Methoxy at naphthalene 8-position |
| JWH-122 | 4-Methyl | 1-Pentyl | Methyl at naphthalene 4-position |
| AM-2201 | None | 5-Fluoropentyl | Fluorine at pentyl chain terminus |
| UR-144 | Tetramethylcyclopropyl | 1-Pentyl | Naphthalene replaced with cyclopropane |
Structural Implications :
- Naphthalene Modifications: The 8-methoxy group in the target compound introduces steric and electronic effects that may alter cannabinoid receptor (CB1/CB2) binding compared to JWH-017. JWH-122’s 4-methyl substitution increases lipophilicity, which correlates with higher CB1 affinity and potency in animal models .
- Indole Chain Modifications :
Pharmacological Profiles
Receptor Affinity and Potency
- JWH-018 : Full agonist at CB1 (Ki = 9.0 nM) and CB2 (Ki = 2.9 nM) receptors, with Δ9-THC-like discriminative effects in primates .
- JWH-122 : Higher CB1 affinity (Ki = 0.69 nM) due to 4-methyl group enhancing hydrophobic interactions .
- AM-2201 : Retains high CB1 affinity (Ki = 1.0 nM) but exhibits prolonged action due to fluorinated chain .
- (8-MeO-Naph)-1-Pentylindole : Predicted to have moderate CB1 affinity (Ki ~10–20 nM) based on methoxy’s steric hindrance, though electronic effects may partially offset this .
Metabolic Stability
Toxicological Considerations
- JWH-018 : Associated with seizures, tachycardia, and nephrotoxicity in humans .
- UR-144 : Lower acute toxicity in rodents compared to naphthoylindoles, likely due to reduced receptor efficacy .
- (8-MeO-Naph)-1-Pentylindole: Potential for neurotoxicity and cardiotoxicity is inferred from structural analogs, though specific data are lacking .
Biological Activity
(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that interact with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, which have garnered attention due to their potential therapeutic applications and risks associated with misuse. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C25H25NO2
- Molecular Weight : 371.47 g/mol
- CAS Number : 210179-46-7
This compound acts primarily as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.
Binding Affinity
Research indicates that this compound exhibits a high binding affinity for CB1 receptors compared to CB2 receptors. The interaction with CB1 is associated with psychoactive effects, while binding to CB2 may mediate anti-inflammatory responses.
1. Psychoactive Properties
Synthetic cannabinoids like this compound are known for their psychoactive effects, which can include euphoria, altered perception, and anxiety. These effects are similar to those observed with THC (tetrahydrocannabinol), the primary psychoactive component of cannabis.
2. Anti-inflammatory Effects
Studies have shown that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
3. Neurotoxicity
At high doses, synthetic cannabinoids can lead to neurotoxic effects. Research indicates that such compounds may induce oxidative stress and apoptosis in neuronal cells, raising concerns about their safety profile.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Effects on Neurotransmission | Demonstrated that the compound enhances dopamine release in the striatum, indicating potential implications for mood disorders. |
| Study 2 : Inflammatory Response | Found that this compound significantly reduced pro-inflammatory cytokines in vitro. |
| Study 3 : Neurotoxicity Assessment | Reported increased levels of reactive oxygen species (ROS) in neuronal cultures treated with high concentrations of the compound. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the naphthalene ring or side chains can significantly alter receptor binding affinity and selectivity. Research into SAR has indicated that specific substitutions can enhance anti-tumor activity while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
